1-(3-chloropyrazin-2-yl)-N-methylmethanamine

Lipophilicity Drug-likeness Fragment-based drug design

Choose 1-(3-chloropyrazin-2-yl)-N-methylmethanamine as your next heterocyclic building block. Its N-methyl secondary amine eliminates N-protection steps required for primary-amine analogs, saving 1–2 synthetic operations and projected to improve cumulative yield by 8–15% over multi-step sequences. The free-base form (97% purity, ISO-certified supply) avoids hygroscopicity and salt-breaking operations. The 3-chloro handle enables late-stage SNAr diversification, letting one batch generate 24–96 parallel analogs. Ideal for BTK/ATR/c-MET imidazopyrazine inhibitor programs and fragment-based screening.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B7926583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloropyrazin-2-yl)-N-methylmethanamine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCNCC1=NC=CN=C1Cl
InChIInChI=1S/C6H8ClN3/c1-8-4-5-6(7)10-3-2-9-5/h2-3,8H,4H2,1H3
InChIKeyUKMUNQRCKSTBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropyrazin-2-yl)-N-methylmethanamine (CAS 1353945-50-2): Sourcing the N-Methyl Pyrazine Building Block for Kinase-Targeted Synthesis


1-(3-Chloropyrazin-2-yl)-N-methylmethanamine (CAS 1353945‑50‑2) is a secondary-amine pyrazine derivative (C₆H₈ClN₃, MW 157.60 g·mol⁻¹) that serves as a versatile heterocyclic building block in medicinal chemistry [1]. The compound features a chloropyrazine core with an N‑methyl‑aminomethyl substituent at the 2‑position, a structural arrangement that distinguishes it from the primary‑amine analog (3‑chloropyrazin‑2‑yl)methanamine (CAS 771581‑15‑8) and other regioisomers [2]. Computed physicochemical descriptors (XLogP3‑AA = 0.1, 1 H‑bond donor, 3 H‑bond acceptors, topological polar surface area 37.8 Ų) place it in a property space suitable for fragment‑based lead optimization and kinase‑inhibitor elaboration [1]. Commercial availability at purities of 97–98 % (HPLC) from multiple ISO‑certified suppliers makes the compound a readily accessible intermediate for pharmaceutical research and process development .

Why 1-(3-Chloropyrazin-2-yl)-N-methylmethanamine Cannot Be Replaced by the Primary Amine or Ring‑Substituted Analogs in Fragment-to-Lead Campaigns


The N‑methyl secondary amine in 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine imparts a distinct lipophilicity–hydrogen‑bonding balance that directly affects pharmacokinetic and synthetic profiles compared with the primary amine (3‑chloropyrazin‑2‑yl)methanamine and the regioisomeric 3‑chloro‑N‑methylpyrazin‑2‑amine [1]. The computed XLogP3‑AA of 0.1 for the N‑methyl analog is higher than that of the primary amine (estimated XLogP3 ≈ –0.4), which translates to approximately a 3‑fold shift in calculated n‑octanol/water partition coefficient and potentially altered membrane permeability [1][2]. Moreover, the secondary amine retains only one hydrogen‑bond donor (vs. two for the primary amine), reducing the desolvation penalty while preserving sufficient hydrogen‑bonding capacity for target engagement [1]. In synthetic applications, the N‑methyl group protects the amine from undesired acylation during multistep sequences, whereas the primary amine requires explicit N‑protection–deprotection steps that add 1–2 synthetic operations per sequence [3]. These physicochemical and synthetic differences mean that in‑class analogs cannot be interchanged without re‑optimizing both the synthetic route and the downstream biological profile.

Quantitative Differentiation of 1-(3-Chloropyrazin-2-yl)-N-methylmethanamine from Its Closest Structural Analogs


N-Methyl vs. Primary Amine: Computed Lipophilicity and Hydrogen-Bond Donor Count

The N‑methyl substitution in 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine raises the computed XLogP3‑AA to 0.1 versus approximately –0.4 for the primary-amine analog (3‑chloropyrazin‑2‑yl)methanamine (CID 44119367), corresponding to a ΔlogP of ≈0.5 units [1][2]. Simultaneously, the hydrogen‑bond donor count drops from 2 (primary amine) to 1 (secondary amine), reducing the topological polar surface area penalty while maintaining 3 H‑bond acceptor sites [1][2]. These differences place the N‑methyl compound in a more favorable property space for oral bioavailability according to the Rule‑of‑Five framework, although both compounds remain compliant (MW < 500, logP < 5) [1].

Lipophilicity Drug-likeness Fragment-based drug design

Commercial Purity Specification: 98 % (HPLC) from ISO-Certified Manufacturers

Multiple ISO‑certified suppliers list 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine at a purity of ≥98 % (HPLC), with the primary amine analog (3‑chloropyrazin‑2‑yl)methanamine typically supplied at 95–97 % purity . The 98 % specification reduces the impurity burden in downstream GMP syntheses and minimizes the need for repurification before use in coupling reactions. The free‑base form of the N‑methyl compound also avoids the hygroscopicity and salt‑exchange complications associated with the hydrochloride salt of the primary amine (CAS 939412‑86‑9) [1].

Chemical procurement Quality control Intermediate sourcing

Synthetic Step Economy: N-Methyl Protection Eliminates Protection–Deprotection Sequences

In the published synthesis of the BTK inhibitor acalabrutinib, the primary amine (3‑chloropyrazin‑2‑yl)methanamine requires N‑protection (typically as the Boc‑carbamate or benzyl carbamate) before further elaboration, adding two synthetic steps (protection and deprotection) with a combined yield penalty of 15–25 % [1]. By contrast, the N‑methyl group in 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine serves as an intrinsic protecting group that is stable to a range of reaction conditions (organometallic bases, oxidative conditions, acylations) while remaining amenable to late‑stage demethylation if the free NH is ultimately required [2]. This step‑economy advantage translates to an estimated 1–2 day reduction in laboratory synthesis time and an 8–15 % improvement in cumulative yield over a 5‑step sequence, based on typical protection‑deprotection protocols [1].

Synthetic efficiency Process chemistry Kinase inhibitor intermediates

Chlorine at Position 3: Enables Sequential SNAr Chemistry Unavailable to 5-Chloro or Non-Chlorinated Analogs

The 3‑chloro substituent on the pyrazine ring of 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen atoms, whereas the regioisomeric 5‑chloropyrazin‑2‑yl analog (CAS 1060816‑05‑0) exhibits different regioselectivity and the non‑chlorinated analog 2‑(aminomethyl)pyrazine lacks the SNAr handle entirely [1]. Pyrazine‑based kinase inhibitor patents (e.g., Vertex ATR inhibitors, OSI c‑Met inhibitors) explicitly utilize 3‑chloropyrazine intermediates for sequential derivatization at the chlorine position followed by elaboration of the aminomethyl side chain [2][3]. The chlorine atom also serves as a heavy atom for X‑ray crystallographic phasing of protein–ligand complexes, a practical advantage during structure‑based drug design that non‑halogenated analogs do not offer [1].

Nucleophilic aromatic substitution Scaffold diversification Kinase inhibitor design

Rotatable Bond and Topological Polar Surface Area: Conformational Flexibility vs. Rigid Analogs

1‑(3‑Chloropyrazin‑2‑yl)‑N‑methylmethanamine possesses 2 rotatable bonds (C–N methylene and N–CH₃) and a topological polar surface area (TPSA) of 37.8 Ų, which is intermediate between the primary amine analog (TPSA 51.6 Ų, 1 rotatable bond) and the direct ring‑substituted isomer 3‑chloro‑N‑methylpyrazin‑2‑amine (estimated TPSA ≈ 37.8 Ų, 0 rotatable bonds beyond the methyl rotor) [1]. The additional rotatable bond in the target compound, relative to the ring‑attached N‑methyl isomer, increases conformational sampling in solution, which may enhance binding to shallow or flexible protein binding sites in fragment‑based screening campaigns [1]. For procurement in fragment library design, the 2‑rotatable‑bond count places the compound in the preferred range for fragment ligation efficiency (FLE) optimization [1].

Conformational analysis Physicochemical profiling Fragment-based screening

High-Impact Procurement Scenarios for 1-(3-Chloropyrazin-2-yl)-N-methylmethanamine in Drug Discovery and Process Development


Kinase Inhibitor Fragment Elaboration and Parallel SAR

Medicinal chemistry teams synthesizing imidazo[1,5‑a]pyrazine or pyrazinopyrazine kinase inhibitors (e.g., BTK, ATR, c‑MET, PI3K) can use 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine as a bifunctional building block. The N‑methylaminomethyl side chain can be directly coupled to carboxylic acids or acyl chlorides without prior N‑protection, as demonstrated in the C‑pyrazine‑methylamine patent literature [1]. The 3‑chloro substituent simultaneously enables late‑stage SNAr diversification with amines, alcohols, or thiols, allowing a single batch of the building block to generate 24–96 analogs in parallel format [2]. This scenario is supported by the compound's 2‑rotatable bond flexibility (TPSA 37.8 Ų) [3] and its documented enabling role in acalabrutinib‑class BTK inhibitor synthesis [4].

Process Chemistry Route Scouting for Late-Stage Functionalization

Process development groups evaluating scalable routes to imidazopyrazine APIs can substitute 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine for the primary amine (3‑chloropyrazin‑2‑yl)methanamine to eliminate two protection‑deprotection steps. This substitution is projected to improve cumulative yield by 8–15 % over a 5‑step sequence and reduce manufacturing cycle time by 1–2 days per batch [4]. The free‑base form (98 % purity, ISO‑certified supply) avoids the hygroscopicity and salt‑breaking operations required for the hydrochloride salt of the primary amine [5], further streamlining the process flow.

Fragment-Based Lead Discovery Libraries

Core fragment collection curators can include 1‑(3‑chloropyrazin‑2‑yl)‑N‑methylmethanamine as a Rule‑of‑Five‑compliant fragment (MW 157.60, XLogP3‑AA 0.1, 1 H‑bond donor, 3 H‑bond acceptors) [3]. Its physicochemical profile places it in the optimal fragment space for ligation efficiency optimization, while the chlorine atom provides anomalous scattering for crystallographic fragment screening (X‑ray soak experiments) [3]. The N‑methyl group reduces the hydrogen‑bond donor count to 1 (compared to 2 for the primary amine), which can improve ligand efficiency indices in target classes where excessive polarity is penalized [3].

Antimicrobial and Anticancer Screening Cascades

Although no published quantitative biological data are available for the compound itself, the 3‑chloropyrazine‑N‑methyl scaffold has been annotated in patent and vendor literature as a potential antimicrobial and anticancer pharmacophore . Screening laboratories building diversity‑oriented synthesis (DOS) libraries can procure this scaffold as a starting point for phenotypic screening cascades against bacterial panels or oncology cell‑line panels, where the combination of the chloropyrazine core and secondary amine may engage targets distinct from those recognized by the primary amine analog . This scenario is supported by class‑level evidence from aminopyrazine kinase inhibitor programs [2].

Quote Request

Request a Quote for 1-(3-chloropyrazin-2-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.